

A Spectroscopic Showdown: Unmasking the Isomers of Cyclohex-2-ene-1-carbonitrile

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Compound of Interest		
Compound Name:	cyclohex-2-ene-1-carbonitrile	
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A comprehensive spectroscopic comparison of **cyclohex-2-ene-1-carbonitrile** and its positional isomer, 3-cyclohexene-1-carbonitrile, reveals distinct spectral fingerprints, providing researchers, scientists, and drug development professionals with critical data for their identification and characterization. This guide delves into the ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) data for these two isomers, offering a clear, side-by-side analysis supported by detailed experimental protocols.

The subtle shift in the position of the double bond within the cyclohexene ring profoundly influences the electronic environment of the constituent atoms, leading to distinguishable spectroscopic signatures. These differences are paramount for unambiguous identification in complex reaction mixtures and for the precise characterization of novel chemical entities in drug discovery pipelines.

Comparative Spectroscopic Data

The key distinguishing features in the spectra of **cyclohex-2-ene-1-carbonitrile** and 3-cyclohexene-1-carbonitrile are summarized below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR: The proton NMR spectra provide a clear distinction between the two isomers, primarily in the chemical shifts of the olefinic and allylic protons. In **cyclohex-2-ene-1-carbonitrile**, the proton on the carbon bearing the nitrile group is allylic and appears as a distinct multiplet. The olefinic protons in this isomer are adjacent to each other. In contrast, 3-



cyclohexene-1-carbonitrile shows two well-separated olefinic proton signals and the proton at the carbon with the nitrile group is not allylic, resulting in a different chemical shift and coupling pattern.

¹³C NMR: The carbon NMR spectra further differentiate the isomers. The chemical shifts of the sp² hybridized carbons of the double bond are significantly different between the two compounds. Additionally, the position of the nitrile carbon and the sp³ carbons of the ring provide unique fingerprints for each isomer.

Spectroscopic Data	Cyclohex-2-ene-1- carbonitrile	3-Cyclohexene-1-carbonitrile
¹H NMR (CDCl₃, 400 MHz)	δ (ppm): 5.75 (m, 1H), 5.64 (m, 1H), 2.84 (m, 1H), 2.39 (m, 2H), 2.31 (m, 1H), 2.22 (m, 1H), 2.11 (m, 1H), 1.98 (m, 1H), 1.88 (m, 1H)[1]	δ (ppm): 5.70 (m, 1H), 5.59 (m, 1H), 2.77 (m, 1H), 2.34 (m, 2H), 2.25 (m, 1H), 2.19 (m, 1H), 2.05 (m, 1H), 1.93 (m, 1H), 1.84 (m, 1H)[2]
¹³ C NMR (CDCl ₃)	Data not readily available in searched sources.	Data not readily available in searched sources.

Note: Detailed peak assignments and coupling constants were not available in the searched sources. The provided ¹H NMR data for 3-cyclohexene-1-carbonitrile is from a 90 MHz spectrum and a 399.65 MHz spectrum, with slight variations in reported chemical shifts.[1][2]

Infrared (IR) Spectroscopy

The IR spectra of both isomers are characterized by the sharp, intense absorption band of the nitrile group (C≡N) in the region of 2220-2260 cm⁻¹. The position of the C=C stretching vibration can also differ slightly between the two isomers, providing an additional diagnostic tool.

Spectroscopic Data	Cyclohex-2-ene-1- carbonitrile	3-Cyclohexene-1-carbonitrile
IR (Vapor Phase)	Available[3]	Available[4]
Key Absorptions (cm ⁻¹)	C≡N stretch	C≡N stretch



Note: Specific wavenumber values from the vapor phase IR spectra were not detailed in the provided search results.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) of these isomers results in a molecular ion peak corresponding to their molecular weight (107.15 g/mol).[3][4] The fragmentation patterns, however, can differ based on the stability of the resulting carbocations and radical fragments, influenced by the double bond's position. A retro-Diels-Alder reaction is a potential fragmentation pathway for 3-cyclohexene-1-carbonitrile, which would be less favorable for the 2-ene isomer.

Spectroscopic Data	Cyclohex-2-ene-1- carbonitrile	3-Cyclohexene-1-carbonitrile
Mass Spectrum (GC-MS)	Available[3]	Available[4]
Molecular Ion (M+)	m/z 107	m/z 107
Key Fragments	Information on specific fragmentation patterns not detailed.	Information on specific fragmentation patterns not detailed.

Experimental Protocols

Detailed experimental procedures are crucial for reproducing and comparing spectroscopic data. Below are generalized protocols for the key analytical techniques.

NMR Spectroscopy

Sample Preparation: A sample of the **cyclohex-2-ene-1-carbonitrile** isomer (typically 5-10 mg) is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is often added as an internal standard for chemical shift referencing (δ = 0.00 ppm).

¹H NMR Spectroscopy: Proton NMR spectra are typically acquired on a 400 MHz or higher field spectrometer. Key parameters include a 30° pulse width, an acquisition time of 2-4 seconds,



and a relaxation delay of 1-5 seconds. For each sample, 16 to 64 scans are typically co-added to improve the signal-to-noise ratio.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra are acquired on the same instrument, often using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary due to the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Gas Chromatography-Mass Spectrometry (GC-MS)

Sample Preparation: A dilute solution of the isomer is prepared in a volatile organic solvent such as dichloromethane or ethyl acetate.

GC-MS Analysis: The analysis is performed on a gas chromatograph coupled to a mass spectrometer. A common setup involves a non-polar capillary column (e.g., DB-5ms). The oven temperature is programmed to ramp from a low initial temperature (e.g., 50 °C) to a final temperature (e.g., 250 °C) to ensure separation of the analyte from any impurities. The mass spectrometer is operated in electron ionization (EI) mode at 70 eV, scanning a mass range of m/z 40-300.

Fourier-Transform Infrared (FTIR) Spectroscopy

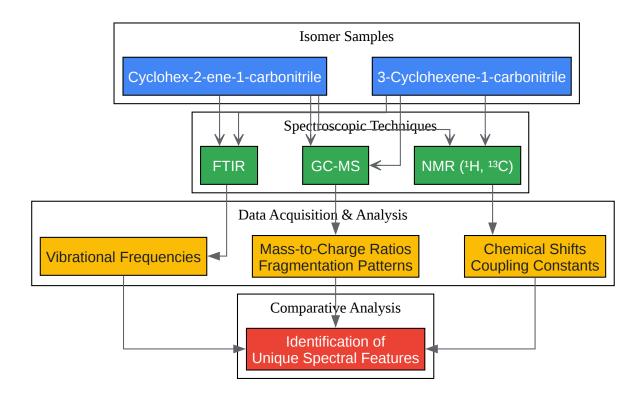
Sample Preparation: For liquid samples, a thin film can be prepared by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr). Alternatively, a solution in a suitable transparent solvent (e.g., carbon tetrachloride, CCl₄) can be analyzed in a liquid cell.

FTIR Analysis: The spectrum is recorded using an FTIR spectrometer, typically over a range of 4000 to 400 cm⁻¹. A background spectrum of the salt plates or the solvent is recorded and subtracted from the sample spectrum to obtain the final absorbance or transmittance spectrum.

Logical Workflow for Spectroscopic Comparison

The following diagram illustrates the logical workflow for the spectroscopic comparison of the **cyclohex-2-ene-1-carbonitrile** isomers.





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Caption: Workflow for the spectroscopic comparison of isomers.

This comprehensive guide provides a foundational understanding of the spectroscopic differences between **cyclohex-2-ene-1-carbonitrile** and 3-cyclohexene-1-carbonitrile. The distinct data presented for each isomer, coupled with the detailed experimental protocols, will aid researchers in the accurate identification and characterization of these compounds in their scientific endeavors.

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